4-Mercapto-ethyl-pyridine

Description

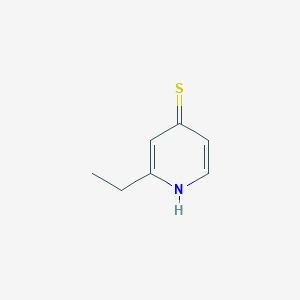

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9NS |

|---|---|

Molecular Weight |

139.22 g/mol |

IUPAC Name |

2-ethyl-1H-pyridine-4-thione |

InChI |

InChI=1S/C7H9NS/c1-2-6-5-7(9)3-4-8-6/h3-5H,2H2,1H3,(H,8,9) |

InChI Key |

HIJXBFJPIKJPAF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=S)C=CN1 |

Synonyms |

4-mercapto-ethyl-pyridine 4-mercaptoethylpyridine |

Origin of Product |

United States |

Foundational & Exploratory

What are the chemical properties of 4-Mercapto-ethyl-pyridine?

An In-depth Technical Guide to the Chemical Properties of 4-(2-Mercaptoethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Mercaptoethyl)pyridine, also known as 2-(4-pyridyl)ethanethiol, is a bifunctional organic compound featuring a pyridine (B92270) ring and a terminal thiol group. This unique combination of a nucleophilic thiol and a pyridine moiety capable of hydrogen bonding and coordination imparts a range of chemical properties that make it a molecule of significant interest in medicinal chemistry, drug delivery, and materials science. This technical guide provides a comprehensive overview of the chemical properties of 4-(2-mercaptoethyl)pyridine, including its structure, reactivity, spectroscopic profile, and relevant experimental protocols.

Chemical Structure and Physical Properties

4-(2-Mercaptoethyl)pyridine consists of a pyridine ring substituted at the 4-position with an ethylthiol group. The presence of the thiol group and the nitrogen atom in the pyridine ring are the key determinants of its chemical behavior.

It is important to distinguish 4-(2-mercaptoethyl)pyridine from its isomer, 2-ethyl-1H-pyridine-4-thione, with which it can be confused due to ambiguous naming. The latter exists in a tautomeric equilibrium between a thione and a thiol form.[1] This guide focuses on the properties of the 4-(2-mercaptoethyl)pyridine isomer.

Table 1: Computed Physical and Chemical Properties of 4-(2-Mercaptoethyl)pyridine

| Property | Value | Source |

| Molecular Formula | C7H9NS | PubChem CID: 19066657[1] |

| Molecular Weight | 139.22 g/mol | PubChem CID: 19066657[1] |

| XLogP3 | 1.5 | PubChem CID: 19066657[1] |

| Hydrogen Bond Donor Count | 1 | PubChem CID: 19066657[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem CID: 19066657[1] |

| Rotatable Bond Count | 2 | PubChem CID: 19066657[1] |

| Exact Mass | 139.04557046 Da | PubChem CID: 19066657[1] |

| Topological Polar Surface Area | 44.1 Ų | PubChem CID: 19066657[1] |

Synthesis

A common synthetic route to 4-(2-mercaptoethyl)pyridine involves the reaction of 4-vinylpyridine (B31050) with a thiolating agent. A plausible and efficient method is the reaction of 4-vinylpyridine with thioacetic acid followed by hydrolysis of the resulting thioacetate.

Experimental Protocol: Synthesis of 4-(2-Mercaptoethyl)pyridine

Step 1: Synthesis of S-(2-(pyridin-4-yl)ethyl) ethanethioate

-

To a solution of 4-vinylpyridine (1 equivalent) in a suitable solvent such as toluene, add thioacetic acid (1.1 equivalents).

-

The reaction mixture is stirred at room temperature for several hours, or until completion is confirmed by thin-layer chromatography (TLC).

-

The solvent is removed under reduced pressure to yield the crude S-(2-(pyridin-4-yl)ethyl) ethanethioate, which can be purified by column chromatography.

Step 2: Hydrolysis to 4-(2-Mercaptoethyl)pyridine

-

The S-(2-(pyridin-4-yl)ethyl) ethanethioate from the previous step is dissolved in a methanolic solution of a base, such as sodium hydroxide (B78521) or hydrochloric acid in methanol (B129727).

-

The mixture is stirred at room temperature until the deacetylation is complete (monitored by TLC).

-

The reaction is then neutralized with an acid (if a base was used) or a base (if an acid was used) and the methanol is removed under reduced pressure.

-

The aqueous residue is extracted with a suitable organic solvent (e.g., dichloromethane).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give 4-(2-mercaptoethyl)pyridine.

References

4-Mercapto-ethyl-pyridine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 4-Mercapto-ethyl-pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as pyridine-4-ethanethiol or 4-(2-thioethyl)pyridine, is a bifunctional molecule of significant interest in medicinal chemistry and biotechnology. Its structure, featuring a nucleophilic thiol group and a pyridine (B92270) ring capable of hydrogen bonding and hydrophobic interactions, makes it a versatile building block. This guide provides a comprehensive overview of a primary synthetic route to this compound, detailed characterization data, experimental protocols, and a discussion of its applications, particularly in drug development and bioconjugation.

Synthesis Pathway

The most common and efficient synthesis of this compound is a two-step process starting from 4-vinylpyridine (B31050). The first step involves the addition of a thiol equivalent across the vinyl group, followed by the deprotection of the sulfur to yield the final thiol. A well-established method utilizes thiolacetic acid for the initial addition, forming a stable thioacetate (B1230152) intermediate, which is then hydrolyzed under acidic conditions.

The overall reaction scheme is as follows:

Step 1: Thioacetate Formation (Michael Addition) 4-Vinylpyridine reacts with thiolacetic acid to form S-(2-(pyridin-4-yl)ethyl) ethanethioate. This reaction proceeds via an anti-Markovnikov addition mechanism.

Step 2: Hydrolysis The thioacetate intermediate is hydrolyzed, typically using an acid catalyst in an alcohol solvent, to remove the acetyl protecting group and yield this compound.

Caption: General workflow for the two-step synthesis of this compound.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. Key analytical techniques and their expected results are summarized below.

Physical and Chemical Properties

The fundamental properties of this compound are presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₉NS |

| Molecular Weight | 139.22 g/mol [1] |

| Exact Mass | 139.04557046 Da[1] |

| Appearance | (Expected) Colorless to pale yellow oil |

| IUPAC Name | 2-(Pyridin-4-yl)ethane-1-thiol |

Spectroscopic Data

Spectroscopic analysis provides structural confirmation of the target molecule.

Table 2.1: ¹H NMR (Proton NMR) Data (400 MHz, CDCl₃) Note: Chemical shifts are estimated based on spectral images and analysis of similar structures.[2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.50 | Doublet (d) | 2H | H-2, H-6 (Pyridine) |

| ~ 7.15 | Doublet (d) | 2H | H-3, H-5 (Pyridine) |

| ~ 2.95 | Triplet (t) | 2H | Py-CH₂- |

| ~ 2.75 | Quartet (q) | 2H | -CH₂-SH |

| ~ 1.40 | Triplet (t) | 1H | -SH |

Table 2.2: ¹³C NMR (Carbon NMR) Data (100 MHz, CDCl₃) Note: Chemical shifts are predicted based on known values for pyridine and alkyl thiols.[3][4]

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150.0 | C-2, C-6 (Pyridine) |

| ~ 147.5 | C-4 (Pyridine) |

| ~ 124.0 | C-3, C-5 (Pyridine) |

| ~ 38.0 | Py-CH₂- |

| ~ 25.0 | -CH₂-SH |

Table 2.3: FTIR (Fourier-Transform Infrared) Spectroscopy Data Note: Values represent expected characteristic absorption bands.

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3050-3000 | C-H Stretch | Aromatic (Pyridine) |

| ~ 2950-2850 | C-H Stretch | Aliphatic (-CH₂-) |

| ~ 2600-2550 | S-H Stretch | Thiol (Mercaptan) |

| ~ 1600, 1560, 1480 | C=C, C=N Stretch | Pyridine Ring |

| ~ 1420 | C-H Bend | Aliphatic (-CH₂-) |

| ~ 810 | C-H Bend | para-disubstituted ring |

Table 2.4: Mass Spectrometry (MS) Data

| Technique | Expected m/z | Interpretation |

| ESI-MS | 140.0528 | [M+H]⁺ |

| High-Resolution MS | 139.0456 | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following are representative protocols for the synthesis and purification of this compound. Safety Note: These procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Thiolacetic acid and thiols have strong, unpleasant odors.

Protocol 1: Synthesis of S-(2-(pyridin-4-yl)ethyl) ethanethioate

-

Reagents & Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-vinylpyridine (10.5 g, 0.1 mol).

-

Add thiolacetic acid (7.6 g, 0.1 mol) dropwise to the flask at room temperature with stirring. The reaction is often exothermic. If necessary, use a water bath to maintain the temperature below 40°C.

-

-

Reaction:

-

Stir the mixture at room temperature for 24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane (B92381):ethyl acetate (B1210297) (1:1) mobile phase.

-

-

Work-up & Purification:

-

After completion, the reaction mixture is typically used directly in the next step without extensive purification. If desired, the crude product can be purified by vacuum distillation. The intermediate, S-(2-(pyridin-4-yl)ethyl) ethanethioate, is a pale yellow oil.

-

Protocol 2: Hydrolysis to this compound

-

Reagents & Setup:

-

Transfer the crude S-(2-(pyridin-4-yl)ethyl) ethanethioate (~0.1 mol) to a 250 mL round-bottom flask.

-

Add 100 mL of methanol, followed by 20 mL of concentrated hydrochloric acid (HCl).

-

Equip the flask with a reflux condenser.

-

-

Reaction:

-

Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

-

Work-up & Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil can be purified by flash column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate to yield pure this compound.

-

Applications in Drug Development

The unique structure of this compound makes it a valuable tool for researchers in drug development. The pyridine ring can engage in hydrophobic and hydrogen-bonding interactions with biological targets, while the terminal thiol group serves as a reactive handle for covalent modification or surface attachment.[5]

Bioconjugation and Drug Delivery

A primary application is in bioconjugation, where the thiol group is used to attach the molecule to proteins, polymers, or nanoparticles. For instance, this compound can be conjugated to carrier proteins like Human Serum Albumin (HSA) to create hapten-carrier complexes for immunological studies or to serve as a platform for drug delivery research.[6] The thiol allows for stable linkage via maleimide (B117702) chemistry or disulfide bond formation.

Caption: Logical workflow for the application of 4-MEP in bioconjugation.

Hydrophobic Charge-Induction Chromatography (HCIC)

This compound is the foundational ligand used in HCIC, a novel and efficient method for antibody purification.[3] In this technique, the ligand is immobilized on a chromatography resin. At neutral pH, the pyridine ring is partially protonated and provides a mild hydrophobic character, allowing for the binding of antibodies like IgG.[7][8][9] Elution is achieved by lowering the pH, which increases the positive charge on the pyridine ring, inducing electrostatic repulsion that releases the bound antibody.[3] This method is highly valuable in the downstream processing of therapeutic antibodies.

References

- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 4-Mercaptopyridine(4556-23-4) IR Spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Structural Elucidation of 4-Mercapto-ethyl-pyridine (4-MEP): A Technical Guide

For inquiries, please contact: [Contact Information]

Abstract

This technical guide provides a comprehensive analysis of the structure and conformational properties of 4-Mercapto-ethyl-pyridine (4-MEP), a heterocyclic compound of interest in biochemical and pharmaceutical research. This document details the key structural features, including tautomeric forms and conformational isomers, supported by spectroscopic and computational data. Methodologies for the experimental and theoretical investigation of 4-MEP are also presented to facilitate further research and application by scientists and drug development professionals.

Introduction

This compound (4-MEP), also known by its synonym 4-(2-thioethyl)pyridine, is a substituted pyridine (B92270) derivative. Its structure, featuring a pyridine ring, a flexible ethyl linker, and a terminal thiol group, imparts unique chemical properties that are leveraged in applications such as hydrophobic charge-induction chromatography (HCIC) for antibody purification. A thorough understanding of its three-dimensional structure, conformational flexibility, and the potential for tautomerism is critical for optimizing its use in existing applications and for the rational design of new derivatives with tailored properties.

This guide synthesizes available data to present a detailed overview of the molecular architecture of 4-MEP.

Molecular Structure and Tautomerism

The molecular structure of 4-MEP is characterized by a pyridine ring substituted at the 4-position with a 2-mercaptoethyl group. A crucial aspect of its chemistry is the existence of thione-thiol tautomerism, a common phenomenon in mercaptopyridines. This equilibrium involves the migration of a proton between the sulfur atom and the pyridine nitrogen atom, resulting in two distinct isomers: the thiol form and the thione (or pyridone) form.

The equilibrium between these two tautomers can be influenced by several factors, including solvent polarity, concentration, and temperature. In nonpolar solvents, the thiol form is generally favored, while polar solvents and self-association tend to shift the equilibrium toward the thione form.[1][2]

References

An In-depth Technical Guide to the pKa Value of 4-Mercapto-ethyl-pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of 4-Mercapto-ethyl-pyridine (4-MEP), a versatile molecule utilized in biopharmaceutical purification processes. This document outlines the established pKa value, the underlying chemical principles, a detailed experimental protocol for its determination, and logical diagrams to illustrate key concepts and workflows.

Executive Summary

This compound is a heterocyclic compound featuring both a pyridine (B92270) ring and a thiol group, making it a molecule with two potential ionization sites. The pKa value is a critical parameter that dictates the charge state of the molecule at a given pH, which in turn governs its chemical reactivity and intermolecular interactions. The most prominently cited pKa for 4-MEP is 4.8, corresponding to the protonation of the pyridine nitrogen. This property is fundamental to its application in Hydrophobic Charge Induction Chromatography (HCIC), a technique for antibody purification. At a physiological pH, the pyridine ring is uncharged and hydrophobic, allowing for the binding of proteins like antibodies. By lowering the pH below the pKa of 4.8, the pyridine ring becomes protonated and thus positively charged, leading to electrostatic repulsion and the subsequent elution of the bound protein.[1]

Quantitative Data: pKa Value of this compound

The acid dissociation constant (pKa) is a measure of the acidity of a molecule. For this compound, there are two ionizable groups: the pyridine nitrogen and the thiol group. The reported pKa value primarily refers to the ionization of the pyridine ring, which is crucial for its most common application.

| Ionizable Group | pKa Value | Description |

| Pyridine Nitrogen | 4.8[1] | Corresponds to the equilibrium between the neutral pyridine and the protonated pyridinium (B92312) cation. |

| Thiol Group | ~10-11 (Estimated) | Based on the pKa of similar alkyl thiols like ethanethiol (B150549) (pKa ≈ 10.6)[2][3]. |

Chemical Principles of Ionization

The dual functionality of this compound results in two distinct ionization equilibria. The pKa of 4.8 is attributed to the pyridine nitrogen, whose lone pair of electrons can accept a proton.[4] This is a typical pKa value for a pyridinium ion.[4] The thiol group, on the other hand, is expected to have a much higher pKa, typical of alkyl thiols, meaning it will remain protonated at physiological pH.

The ionization state of the pyridine ring is the key to the functionality of 4-MEP in HCIC.[1][5][6][7][8][9]

-

At pH > 4.8: The pyridine ring is predominantly in its neutral, uncharged form, which contributes to the hydrophobic character of the molecule, facilitating the binding of antibodies.

-

At pH < 4.8: The pyridine nitrogen is protonated, resulting in a net positive charge. This charge induces electrostatic repulsion with positively charged domains on the antibody, leading to its elution.[1]

Ionization Equilibria of this compound

Experimental Protocol: Spectrophotometric pKa Determination

While Isothermal Titration Calorimetry (ITC) is a modern and accurate method for determining thiol pKa values[10][11][12][13], spectrophotometric titration remains a robust and widely accessible technique, particularly suitable for molecules like 4-MEP which contain a UV-active pyridine ring.[14][15][16][17] The following is a detailed methodology for this approach.

4.1 Principle

The UV absorbance spectrum of the pyridine ring in 4-MEP is sensitive to its protonation state. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be determined as the pH at the inflection point of the curve.

4.2 Materials and Instrumentation

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

-

A series of buffer solutions with known pH values (e.g., citrate, phosphate, borate) covering the range of pH 2 to 12.

-

Deionized water

-

UV-Vis Spectrophotometer (preferably with a thermostatted cuvette holder)

-

Calibrated pH meter

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

4.3 Procedure

-

Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in deionized water.

-

Preparation of Sample Solutions: For each buffer solution, prepare a sample by diluting the stock solution to a final concentration of 50 µM. Ensure the total volume is consistent for all samples.

-

pH Measurement: Accurately measure the pH of each final sample solution using a calibrated pH meter.

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to scan a wavelength range that includes the absorbance maxima of both the protonated and neutral forms of the pyridine ring (e.g., 230-300 nm).

-

Use the corresponding buffer solution without 4-MEP as a blank for each measurement.

-

Record the full UV spectrum for each sample at a constant temperature (e.g., 25°C).

-

-

Data Analysis:

-

Identify a wavelength where the difference in absorbance between the fully protonated and fully deprotonated forms is maximal.

-

Plot the absorbance at this chosen wavelength against the measured pH of each sample.

-

Fit the data to the Henderson-Hasselbalch equation or a sigmoidal curve function to determine the inflection point, which corresponds to the pKa value.

-

Experimental Workflow for Spectrophotometric pKa Determination

Application in Hydrophobic Charge Induction Chromatography (HCIC)

The unique pH-dependent charge and hydrophobicity of this compound are leveraged in HCIC for the purification of antibodies. The process involves a binding step at physiological pH and an elution step at a lower pH.

Logical Pathway of 4-MEP in HCIC

Conclusion

The pKa of 4.8 for the pyridine nitrogen of this compound is a defining characteristic that enables its use in advanced bioseparation technologies. Understanding this fundamental property is essential for the effective design and optimization of purification protocols for therapeutic antibodies and other proteins. The methodologies outlined in this guide provide a framework for the verification and application of this critical physicochemical parameter.

References

- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 2. Ethanethiol - Wikipedia [en.wikipedia.org]

- 3. homework.study.com [homework.study.com]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. Molecular mechanism of hydrophobic charge-induction chromatography: interactions between the immobilized 4-mercaptoethyl-pyridine ligand and IgG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular insight into the ligand-IgG interactions for 4-mercaptoethyl-pyridine based hydrophobic charge-induction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Antibody separation by hydrophobic charge induction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Direct determination of thiol pKa by isothermal titration microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

Solubility and Stability of 4-Mercapto-ethyl-pyridine in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Mercapto-ethyl-pyridine (4-MEP) in aqueous solutions. Given the limited direct quantitative data for 4-MEP, this guide synthesizes information from closely related compounds, such as 4-Mercaptopyridine (4-MPy), and general principles of thiol and pyridine (B92270) chemistry to offer valuable insights for researchers and professionals in drug development and other scientific fields.

Physicochemical Properties of this compound

This compound is a bifunctional molecule containing a pyridine ring and a thiol group. These functional groups dictate its chemical behavior, including its solubility and stability in aqueous environments.

| Property | Value/Information | Source |

| Molecular Formula | C₇H₉NS | [1][2] |

| Molecular Weight | 139.22 g/mol | [1][2] |

| pKa | 4.8 (of the pyridine nitrogen) | This value is widely cited in the context of 4-MEP's use in chromatography. |

| Appearance | Yellow to brown crystalline powder (for the related 4-Mercaptopyridine) | [3] |

| Solubility (Qualitative) | The presence of the ethyl group and the ionizable pyridine ring suggests some aqueous solubility, which is pH-dependent. However, the related compound 4-Mercaptopyridine is described as having very low solubility in water.[4] |

Aqueous Solubility of this compound

Key Factors Influencing Solubility:

-

pH: The solubility of 4-MEP is expected to be highly pH-dependent. The pyridine ring has a pKa of approximately 4.8.

-

At pH values below the pKa, the pyridine nitrogen will be protonated, forming a pyridinium (B92312) cation. This increased polarity should lead to significantly higher aqueous solubility.

-

At pH values above the pKa, the pyridine ring is uncharged, reducing its hydrophilicity and likely decreasing its aqueous solubility. The thiol group, with a pKa typically in the range of 8-10, will start to deprotonate to the thiolate anion at higher pH, which could increase solubility.

-

-

Aggregation: For the related 4-Mercaptopyridine, low aqueous solubility leads to molecular aggregation.[4] It is plausible that 4-MEP could exhibit similar behavior, especially at pH values where it is least soluble.

Inference from 4-Mercaptopyridine (4-MPy) Data:

| Compound | Solvent | Solubility | Source |

| 4-Mercaptopyridine | Water | Very low / Slightly soluble | [4][5] |

| 4-Mercaptopyridine | Methanol | Highly soluble | [4] |

| 4-Mercaptopyridine | DMSO | Soluble | [3] |

| 4-Mercaptopyridine | Ethanol | Soluble | [5] |

| 4-Mercaptopyridine | Acetone | Soluble | [5] |

| 4-Mercaptopyridine | Toluene | Soluble | [5] |

It is crucial to experimentally determine the solubility of 4-MEP for specific applications. A recommended protocol for this is provided in Section 4.

Stability of this compound in Aqueous Solutions

The stability of 4-MEP in aqueous solutions is primarily influenced by the reactivity of its thiol group and, to a lesser extent, the pyridine ring.

Key Factors Influencing Stability:

-

pH: The stability of the thiol group is highly pH-dependent. Thiols are susceptible to oxidation, and the rate of oxidation generally increases with pH.[6][7] This is because the thiolate anion (R-S⁻), which is more prevalent at higher pH, is the species that is more readily oxidized.[8]

-

Presence of Oxidants: Dissolved oxygen and metal ions (like Cu²⁺) can catalyze the oxidation of thiols.[7]

-

Light: Photochemical degradation can be a significant pathway for the transformation of thiols in aqueous solutions, especially in the presence of dissolved organic matter.[6][7]

Potential Degradation Pathways:

The primary degradation pathway for 4-MEP in an aqueous environment is likely the oxidation of the thiol group.

Experimental Protocols

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard shake-flask method for determining the solubility of 4-MEP at different pH values.

Protocol for Stability Indicating HPLC Method Development and Forced Degradation Studies

This protocol describes the development of an HPLC method to separate 4-MEP from its potential degradation products and its application in forced degradation studies.

Conclusion

While direct quantitative data on the aqueous solubility and stability of this compound is limited, a comprehensive understanding can be built by examining the physicochemical properties of its functional groups and data from analogous compounds. The solubility of 4-MEP is expected to be pH-dependent, with higher solubility at acidic pH. The primary stability concern in aqueous solutions is the oxidation of the thiol group, a process that is accelerated at higher pH and in the presence of oxidants. For any application involving 4-MEP in an aqueous environment, it is imperative to experimentally determine its solubility and stability under the specific conditions of use, following established protocols such as those outlined in this guide.

References

- 1. This compound | C7H9NS | CID 19066657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mercapto ethyl pyridine | C7H9NS | CID 66679608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Spectral Characterization of 4-Mercaptopyridine (4-Mpy) Aggregates in Aqueous Solution [scirp.org]

- 5. 4-Mercaptopyridine, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic Analysis of 4-(2-Mercaptoethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-(2-Mercaptoethyl)pyridine, a heterocyclic compound of interest in various chemical and pharmaceutical research domains. Due to the limited availability of direct experimental data for this specific molecule, this document leverages spectroscopic information from closely related analogues, primarily 4-mercaptopyridine (B10438) and other substituted pyridines, to predict and detail the expected spectral characteristics. This guide outlines standard experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy and presents the anticipated quantitative data in structured tables. Furthermore, it includes visual workflows and logical diagrams generated using Graphviz to illustrate the analytical processes, adhering to best practices for data visualization and clarity.

Introduction

4-(2-Mercaptoethyl)pyridine, with the chemical formula C7H9NS, is a bifunctional organic molecule featuring a pyridine (B92270) ring and a thiol group separated by an ethyl linker. The pyridine moiety provides a basic nitrogen atom and an aromatic system, while the thiol group is known for its nucleophilicity and ability to form disulfides or coordinate to metal centers. This combination of functionalities makes it a valuable building block in medicinal chemistry, materials science, and coordination chemistry.

Accurate structural elucidation and purity assessment are critical for any application. Spectroscopic techniques such as NMR, IR, and UV-Vis provide invaluable information about the molecular structure, functional groups, and electronic properties of the compound. This guide serves as a practical resource for researchers undertaking the spectroscopic characterization of 4-(2-Mercaptoethyl)pyridine and its derivatives.

Predicted Spectroscopic Data

The following sections summarize the anticipated spectroscopic data for 4-(2-Mercaptoethyl)pyridine. These predictions are based on the analysis of structurally similar compounds, including 4-mercaptopyridine and various ethyl-substituted pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the ethyl group. The thiol proton signal may be broad and its chemical shift can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data, showing signals for the two distinct aromatic carbons and the two aliphatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Notes |

| Pyridine H-2, H-6 | ~8.4 - 8.6 (d) | ~150 | Protons adjacent to the nitrogen are most deshielded. |

| Pyridine H-3, H-5 | ~7.2 - 7.4 (d) | ~124 | |

| -CH₂- (alpha to pyridine) | ~2.9 - 3.1 (t) | ~35 | |

| -CH₂- (beta to pyridine) | ~2.7 - 2.9 (q) | ~25 | |

| -SH | ~1.3 - 1.6 (t) | - | Chemical shift is variable; coupling to adjacent CH₂ may be observed. |

| Pyridine C-4 | - | ~148 | Carbon attached to the ethyl group. |

| Pyridine C-2, C-6 | - | ~150 | Carbons adjacent to nitrogen. |

| Pyridine C-3, C-5 | - | ~124 |

Note: Data is inferred from related structures. Actual chemical shifts and coupling constants (J) will need to be determined experimentally.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 4-(2-Mercaptoethyl)pyridine is expected to be dominated by vibrations of the pyridine ring and the thiol group. It is important to note that mercaptopyridines can exist in tautomeric forms: the thiol form and the thione form. The IR spectrum can help distinguish between these forms.

Table 2: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| S-H Stretch | ~2550 - 2600 | Weak |

| C=S Stretch (Thione) | ~1100 - 1200 | Medium-Strong |

| C=N Stretch (Pyridine) | ~1580 - 1610 | Strong |

| C=C Stretch (Pyridine) | ~1450 - 1500 | Strong |

| Aromatic C-H Stretch | ~3000 - 3100 | Medium |

| Aliphatic C-H Stretch | ~2850 - 2960 | Medium |

| Aromatic C-H Bend | ~700 - 900 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring is the primary chromophore in 4-(2-Mercaptoethyl)pyridine. The absorption maxima can be influenced by the solvent and the presence of the mercaptoethyl substituent. For pyridine itself, absorption maxima are observed around 202 nm and 254 nm.[1] The presence of the thiol/thione group is expected to cause a red shift (bathochromic shift) in these absorptions. Studies on 4-mercaptopyridine have shown a blue shift in the absorption maximum in aqueous solutions due to the formation of H-type molecular aggregates.[2]

Table 3: Predicted UV-Vis Absorption Maxima (λₘₐₓ)

| Solvent | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) | Electronic Transition |

| Ethanol/Methanol | ~260 - 280 | To be determined | π → π |

| Water | ~250 - 270 | To be determined | π → π (potential for blue shift due to aggregation)[2] |

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.

Sample Preparation

-

Purity: Ensure the sample of 4-(2-Mercaptoethyl)pyridine is of high purity. Purification can be achieved by column chromatography or recrystallization if necessary.

-

Solvent Selection:

-

NMR: Use deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent can affect chemical shifts.

-

IR: For liquid samples, analysis can be done neat (as a thin film between salt plates) or in a suitable solvent (e.g., CCl₄, CHCl₃). For solid samples, prepare a KBr pellet or a Nujol mull.

-

UV-Vis: Use UV-grade solvents (e.g., ethanol, methanol, water, cyclohexane). Prepare a dilute solution of known concentration.

-

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent in an NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set an appropriate spectral width and number of scans.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants to determine proton-proton connectivities.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

IR Spectroscopy

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Spectrum: Record a background spectrum of the empty sample compartment (or with the pure solvent/KBr pellet).

-

Sample Spectrum:

-

Neat Liquid: Place a drop of the liquid between two KBr or NaCl plates.

-

KBr Pellet (for solids): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Solution: Use a liquid cell with an appropriate path length.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Vis Spectroscopy

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a stock solution of the sample with a known concentration. From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a second quartz cuvette with the sample solution.

-

Place both cuvettes in the spectrophotometer and record the spectrum over the desired wavelength range (e.g., 200-800 nm).

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Mandatory Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Caption: General workflow for the spectroscopic analysis of 4-(2-Mercaptoethyl)pyridine.

Caption: Detailed workflow for NMR spectroscopic analysis.

Caption: Experimental workflows for IR and UV-Vis spectroscopy.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characterization of 4-(2-Mercaptoethyl)pyridine. While direct experimental data is scarce, a reliable prediction of its NMR, IR, and UV-Vis spectra has been compiled based on the analysis of structurally related compounds. The detailed experimental protocols and visual workflows presented herein offer a practical framework for researchers to obtain and interpret high-quality spectroscopic data for this compound and its analogues. The successful application of these methods will facilitate further research and development in fields where 4-(2-Mercaptoethyl)pyridine is a key molecular entity.

References

A Technical Guide to Quantum Mechanical Calculations for 4-Mercapto-ethyl-pyridine (4-MEP) Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum mechanical calculations to elucidate the molecular properties of 4-Mercapto-ethyl-pyridine (4-MEP). As a crucial ligand in hydrophobic charge-induction chromatography (HCIC) for antibody purification, a detailed understanding of 4-MEP's electronic and structural characteristics is paramount for optimizing its performance and designing novel biomolecular separation technologies.[1][2] This document outlines the theoretical workflows, summarizes key computable properties, details relevant experimental validation protocols, and visualizes the logical relationships between calculated parameters.

The Role of Quantum Mechanics in Characterizing 4-MEP

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), offer powerful tools for predicting a molecule's properties from first principles.[3] Unlike classical molecular mechanics, QM calculations provide detailed insights into the electronic structure, which governs chemical reactivity, spectroscopic signatures, and intermolecular interactions. For 4-MEP, these calculations can predict its stable conformation, vibrational modes, charge distribution, and frontier molecular orbitals, all of which are critical to its function as a chromatography ligand.[4][5]

General Workflow for Quantum Mechanical Calculations

The process of characterizing a molecule like 4-MEP using DFT typically follows a structured workflow. This involves an initial geometry optimization to find the most stable molecular structure, followed by frequency calculations to confirm the structure is a true energy minimum and to predict vibrational spectra. Finally, single-point energy calculations are performed on the optimized geometry to derive various electronic properties.

Predicted Molecular Properties of 4-MEP

Quantum mechanical calculations yield a wealth of quantitative data. While specific, published DFT results for this compound are not abundant, we can compile its basic computed properties and present representative data from closely related pyridine (B92270) derivatives to illustrate the expected values.

Table 1: General Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₉NS | PubChem[6] |

| Molecular Weight | 139.22 g/mol | PubChem[6] |

| XLogP3 | 1.5 | PubChem[6] |

| Hydrogen Bond Donor Count | 1 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[6] |

| Rotatable Bond Count | 2 | PubChem[6] |

3.1. Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between them (ΔE = ELUMO – EHOMO) is an indicator of chemical stability and reactivity.[5][7]

Table 2: Representative Frontier Orbital Properties for Pyridine Derivatives*

| Property | Representative Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.6 eV | Electron-donating ability[5] |

| LUMO Energy | ~ -1.8 eV | Electron-accepting ability[5] |

| HOMO-LUMO Gap (ΔE) | ~ 4.8 eV | Chemical reactivity and stability[5][8] |

*Values are based on DFT calculations for the related compound quinoline (B57606) (benzo[b]pyridine) and serve as an illustrative example.[5]

3.2. Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged species.[9] For 4-MEP, the MEP map would reveal electron-rich (negative potential, typically colored red) regions, such as around the nitrogen atom, which are susceptible to electrophilic attack and are key sites for hydrogen bonding. Electron-deficient (positive potential, blue) regions would indicate sites for nucleophilic attack.[10] This charge distribution is fundamental to the hydrophobic and charge-induction interactions that govern its use in chromatography.[2]

From Primary Calculations to Reactivity Descriptors

The primary energies calculated by DFT, such as HOMO and LUMO energies, can be used to derive a suite of chemical reactivity descriptors that provide a more nuanced understanding of a molecule's behavior. These relationships are critical for rational drug and ligand design.

Experimental Protocols for Validation

Computational results must be validated by experimental data. The following protocols are standard for characterizing 4-MEP and confirming theoretical predictions.

5.1. Synthesis of Pyridine Derivatives

A general procedure for synthesizing substituted pyridine compounds involves a multi-component, one-pot reaction.

-

Protocol:

-

An equimolar mixture of a suitable benzaldehyde, a ketone (e.g., an acetophenone (B1666503) derivative), malononitrile, and ammonium (B1175870) acetate (B1210297) is prepared.[11]

-

The mixture is fused by heating (e.g., at 100°C) for several hours or subjected to microwave irradiation for a shorter period.[11]

-

After cooling, the resulting solid residue is washed thoroughly with water.

-

The crude product is purified by recrystallization from a suitable solvent like ethanol (B145695) to yield the final pyridine derivative.[12]

-

5.2. Spectroscopic Characterization

Spectroscopy provides direct experimental data on the vibrational and electronic properties of 4-MEP, which can be compared with DFT-calculated spectra.

-

FTIR and FT-Raman Spectroscopy:

-

Sample Preparation: For Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, the solid 4-MEP sample is used directly.[4][8]

-

Data Acquisition: The FTIR spectrum is typically recorded in the 4000–400 cm⁻¹ range. The FT-Raman spectrum is recorded over a similar range (e.g., 3600–100 cm⁻¹) using a laser excitation source, such as a 514.5 nm Ar⁺ laser.[13]

-

Analysis: The observed vibrational frequencies are compared with the harmonic frequencies calculated via DFT.

-

-

UV-Vis Spectroscopy:

-

Sample Preparation: A solution of 4-MEP is prepared in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration, typically around 1 mM.[13]

-

Data Acquisition: The absorption spectrum is recorded using a UV-Vis-near IR spectrometer, typically in a 1 cm path length cuvette.[13]

-

Analysis: The wavelength of maximum absorption (λmax) is compared with the electronic transitions predicted by Time-Dependent DFT (TD-DFT) calculations.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: The 4-MEP sample is dissolved in a deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., at 400 MHz).[12]

-

Analysis: The experimental chemical shifts are compared with theoretical shifts calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method to confirm the molecular structure.[4][8]

-

Conclusion

Quantum mechanical calculations provide an indispensable framework for understanding the fundamental properties of this compound. By leveraging DFT, researchers can predict its geometry, reactivity, and spectroscopic profile, which are essential for its application in biopharmaceutical purification. The synergy between computational prediction and experimental validation accelerates the rational design of new materials and processes, ultimately enhancing the efficiency of drug development and manufacturing.

References

- 1. Molecular insight into the ligand-IgG interactions for 4-mercaptoethyl-pyridine based hydrophobic charge-induction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanism of hydrophobic charge-induction chromatography: interactions between the immobilized 4-mercaptoethyl-pyridine ligand and IgG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. merckmillipore.com [merckmillipore.com]

- 5. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 6. This compound | C7H9NS | CID 19066657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Vibrational spectroscopic investigation on the structure of 2-ethylpyridine-4-carbothioamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MEP [cup.uni-muenchen.de]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]

- 13. Spectral Characterization of 4-Mercaptopyridine (4-Mpy) Aggregates in Aqueous Solution [scirp.org]

Thiol-Thione Tautomerism in Pyridine-Based Compounds: A Technical Guide

Abstract: This technical guide provides an in-depth exploration of thiol-thione tautomerism in pyridine-based compounds, a fundamental concept with significant implications in medicinal chemistry, materials science, and organic synthesis. The equilibrium between the pyridine-2-thiol (B7724439) and pyridine-2(1H)-thione forms is critically influenced by environmental factors such as solvent polarity, pH, and temperature. This document details the core principles governing this tautomerism, presents quantitative data on equilibrium constants, and offers comprehensive experimental protocols for the synthesis and analysis of these compounds. Spectroscopic and computational methodologies for characterizing the tautomers are discussed, supplemented by visualizations to elucidate key processes and relationships for researchers, scientists, and drug development professionals.

Core Principles of Thiol-Thione Tautomerism

Thiol-thione tautomerism is a form of prototropic tautomerism where a proton migrates between a sulfur and a nitrogen atom within a heterocyclic system. In pyridine-based compounds, such as 2-mercaptopyridine (B119420), this equilibrium exists between the aromatic thiol form (pyridine-2-thiol) and the non-aromatic thione form (pyridine-2(1H)-thione).[1][2]

The position of this equilibrium is not fixed; it is a dynamic process heavily influenced by the surrounding environment. While computational studies indicate the thiol form is more stable in the gas phase, the thione form is predominantly favored in condensed phases, particularly in polar solvents.[3][4][5][6][7] This stabilization of the thione tautomer in solution is attributed to its larger dipole moment and its ability to form strong hydrogen-bonded dimers.[1][4]

Factors Influencing Tautomeric Equilibrium

The delicate balance between the thiol and thione tautomers can be shifted by several key factors. Understanding these influences is crucial for controlling the properties and reactivity of these compounds.

-

Solvent Effects: The polarity of the solvent plays a paramount role. Polar solvents significantly stabilize the more polar thione tautomer, shifting the equilibrium in its favor.[8][9] In contrast, nonpolar solvents favor the thiol form.[8][9] This is due to the stronger solute-solvent interactions, such as hydrogen bonding and dipole-dipole interactions, between the polar solvent and the polar thione molecule.[10]

-

Concentration and Self-Association: At higher concentrations, pyridine-thiones tend to form hydrogen-bonded dimers. This self-association favors the thione structure, further shifting the equilibrium away from the monomeric thiol form.[4][8]

-

Temperature: Temperature can influence the equilibrium constant. Variable temperature experiments, often analyzed using FTIR spectroscopy, can provide thermodynamic parameters for the tautomerization process.[4]

-

pH and Ionization: The state of ionization affects the tautomeric balance. The basicity and acidity of the respective N-H and S-H groups can be determined, and these ionization constants are linked to the tautomeric equilibrium constant.[11]

Quantitative Analysis of Tautomerism

The equilibrium between the two tautomers can be quantified by the equilibrium constant, KT = [Thione]/[Thiol], and associated thermodynamic parameters. Computational and experimental studies have provided valuable data for understanding this balance.

Table 1: Thermodynamic Data for 2-Mercaptopyridine Tautomerism

| Parameter | Condition | Value | Favored Tautomer | Reference |

|---|---|---|---|---|

| ΔE | Gas Phase (CCSD(T)) | +2.61 kcal/mol | Thiol | [4][6] |

| ΔE | Cyclohexane (IPCM-MP2) | -1.96 kcal/mol | Thione | [4][6] |

| ΔH | Toluene/C6D6 (Calorimetry) | -2.6 kcal/mol | Thione | [4][6] |

| ΔG | Gas Phase (QCISD(T)) | +15.2 kJ/mol (+3.6 kcal/mol) | Thiol |[5] |

Table 2: Spectroscopic Data for Tautomer Identification

| Compound/Tautomer | Solvent | Technique | λmax (nm) | Transition | Reference |

|---|---|---|---|---|---|

| 2-Mercaptopyridine (Thione) | Methanol | UV-Vis | 360 | n-π* | [12] |

| 2-Mercaptopyridine (Thione) | Methanol | UV-Vis | 284 | π-π* | [12] |

| 4-Mercaptopyridine (Thione) | Methanol | UV-Vis | 337 | - | [12] |

| General Thione Tautomers | Various | UV-Vis | 300 - 400 | n-π* | [13] |

| General Thiol Tautomers | Various | UV-Vis | < 300 | π-π* |[13] |

Spectroscopic and Computational Characterization

A variety of analytical techniques are employed to study and quantify thiol-thione tautomerism.

-

UV-Vis Spectroscopy: This is a primary tool for studying the equilibrium in solution. The thione and thiol tautomers have distinct absorption spectra.[8][9] The thione form typically exhibits a strong absorption band between 300-400 nm corresponding to an n-π* transition of the C=S group, while the thiol form absorbs at shorter wavelengths (<300 nm, π-π* transition).[12][13] By analyzing the spectra in different solvents, the relative populations of the tautomers can be inferred.[10]

-

NMR Spectroscopy: NMR is a powerful technique for obtaining detailed structural information.[10] In principle, the two tautomers should give rise to different sets of signals in both ¹H and ¹³C NMR spectra. The rate of interconversion between tautomers determines the appearance of the spectrum; slow exchange results in separate signals for each tautomer, while fast exchange yields averaged signals.[14][15]

-

Infrared (FTIR) Spectroscopy: FTIR is particularly useful for identifying the characteristic vibrational modes of each tautomer. The thiol form shows a ν(S-H) stretching band, which is absent in the thione form. Conversely, the thione form has a characteristic ν(C=S) stretching frequency.[4] Variable-temperature FTIR can be used to measure dimerization equilibria.[4][6]

-

Computational Chemistry: Ab initio and Density Functional Theory (DFT) calculations are essential for predicting the relative stabilities, geometries, and spectroscopic properties of the tautomers in both the gas phase and solution (using solvent models).[3][7] These theoretical studies complement experimental data and provide deeper insights into the factors governing the equilibrium.[3][4]

Experimental Protocols

Detailed experimental procedures are fundamental to the reproducible study of these compounds.

This protocol is based on the common method of reacting 2-chloropyridine (B119429) with thiourea (B124793).[16][17][18]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloropyridine (1 equivalent) and thiourea (1.2-1.5 equivalents) in ethanol (B145695).

-

Reflux: Heat the mixture to reflux and maintain for 2-3 hours with stirring.

-

Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

-

Basification: To the residue, add a 15-20% aqueous solution of a strong base (e.g., NaOH) to achieve a pH of 8.0-9.0. This step hydrolyzes the intermediate isothiouronium salt.

-

Extraction (Optional): Extract the aqueous solution with ethyl acetate (B1210297) to remove any unreacted 2-chloropyridine.[18]

-

Acidification: Under an inert atmosphere (e.g., nitrogen or argon), cool the aqueous layer in an ice bath and slowly add 15-20% hydrochloric acid to adjust the pH to 6.0-6.5.

-

Isolation: The product, 2-mercaptopyridine, will precipitate as a yellow solid. Collect the solid by suction filtration.

-

Purification: Wash the collected solid with cold water and dry to a constant weight. Recrystallization can be performed if higher purity is needed.[17]

This protocol outlines a general method to observe the solvent effect on the tautomeric equilibrium.

-

Stock Solution Preparation: Prepare a concentrated stock solution of the synthesized 2-mercaptopyridine in a nonpolar solvent where the thiol form is more likely (e.g., cyclohexane).

-

Solvent Series: Prepare a series of volumetric flasks containing different solvents of varying polarity (e.g., cyclohexane, dioxane, ethanol, water).[8][9]

-

Sample Preparation: Add a precise aliquot of the stock solution to each volumetric flask and dilute to the mark to ensure the final concentration is identical across all samples. The concentration should be low enough to minimize self-association.

-

Spectra Acquisition: Using a UV-Vis spectrophotometer, record the absorption spectrum for each solution over a range of approximately 220-500 nm.[12] Use the pure solvent as a blank for each measurement.

-

Data Analysis: Compare the resulting spectra. Note the position and intensity of the absorption maxima. A prominent peak in the 300-400 nm region indicates a predominance of the thione tautomer, characteristic of polar solvents. A spectrum dominated by peaks below 300 nm suggests the thiol form is favored, as expected in nonpolar solvents.[13]

Applications and Significance

The tautomeric behavior of pyridine-based thiols is not merely of academic interest. It has profound practical implications:

-

Drug Development: The ability of a molecule to exist in different tautomeric forms can affect its biological activity, as different tautomers may bind to receptors or enzymes with varying affinities. Understanding and controlling the tautomeric state is crucial for rational drug design.

-

Coordination Chemistry: 2-Mercaptopyridine and its derivatives are versatile ligands in coordination chemistry.[16] The tautomeric equilibrium influences which atom (N or S) acts as the coordination site, affecting the structure and reactivity of the resulting metal complexes.

-

Organic Synthesis: These compounds are valuable intermediates and reagents in organic synthesis, used for creating specific carbon-sulfur bonds and as acylating agents.[16][17]

Conclusion

Thiol-thione tautomerism in pyridine-based compounds is a dynamic equilibrium governed by a subtle interplay of structural and environmental factors. The thione form is generally dominant in solution, a preference driven by solvent polarity and self-association. A multi-faceted approach combining spectroscopic analysis (UV-Vis, NMR, FTIR) and computational modeling is essential for a thorough understanding of this phenomenon. The principles and methods outlined in this guide provide a robust framework for researchers investigating these versatile molecules and harnessing their unique properties in drug discovery and materials science.

References

- 1. organic chemistry - Why is the thione tautomeric form of 2-Mercaptopyridine favoured? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. researchgate.net [researchgate.net]

- 3. Theoretical studies of the tautomers of pyridinethiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Predictions of tautomeric equilibria in 2-hydroxypyridine and pyridine-2-thiol: correlation effects and possible discrepancies with experiment - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Item - 2-Pyridinethiol/2-Pyridinethione Tautomeric Equilibrium. A Comparative Experimental and Computational Study - American Chemical Society - Figshare [acs.figshare.com]

- 7. Modeling of tautomerism of pyridine-2(1H [ ] )-thione from vapor to solution [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 17. exsyncorp.com [exsyncorp.com]

- 18. CN101993414A - Method for preparing 2-mercaptopyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Pyridine-ethanethiol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridine-ethanethiol, also known as 2-(4-pyridyl)ethanethiol, is a bifunctional organic molecule featuring a pyridine (B92270) ring and a terminal thiol group. This unique structure imparts a range of chemical properties that make it a valuable building block in various scientific disciplines, from materials science to medicinal chemistry. The pyridine moiety offers a site for hydrogen bonding, metal coordination, and potential biological interactions, while the thiol group allows for covalent attachment to surfaces, particularly gold, and participation in sulfur-specific chemical reactions. This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for its synthesis and purification, and its applications, with a focus on its relevance to researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The properties of 4-Pyridine-ethanethiol can be considered for both its free base form and its more common hydrochloride salt. The hydrochloride salt is generally more stable and is the form in which the compound is often supplied.

Quantitative Data Summary

| Property | Value | Form | Source |

| CAS Number | 2127-05-1 | Free Base | [1] |

| 6298-11-9 | Hydrochloride Salt | [2][3][4] | |

| Molecular Formula | C₇H₉NS | Free Base | [1] |

| C₇H₁₀ClNS | Hydrochloride Salt | [3] | |

| Molecular Weight | 139.22 g/mol | Free Base | [1] |

| 175.68 g/mol | Hydrochloride Salt | [2] | |

| Appearance | Light Yellow Liquid | Free Base | |

| White to Off-White/Yellow Crystalline Solid | Hydrochloride Salt | [3] | |

| Melting Point | 138-139 °C | Hydrochloride Salt | |

| Boiling Point | Not available | - | |

| Solubility | Soluble in DMSO (Slightly) | Hydrochloride Salt | |

| Soluble in Water | Hydrochloride Salt | [5] | |

| pKa (predicted) | 8.25 ± 0.10 (for pyridin-4-yl-methanethiol) | - |

Experimental Protocols

Synthesis of 2-(4-pyridyl)ethanethiol

A common and efficient method for the synthesis of 2-(4-pyridyl)ethanethiol involves the reaction of 4-vinylpyridine (B31050) with thiourea (B124793) in an acidic aqueous medium, followed by alkaline hydrolysis of the resulting isothiouronium salt.

Materials:

-

4-Vinylpyridine

-

Thiourea

-

Hydrochloric acid (or other suitable acid)

-

Sodium hydroxide (B78521) (or other suitable base)

-

Water

-

Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

Procedure:

-

Formation of the Isothiouronium Salt:

-

In a reaction vessel, dissolve 4-vinylpyridine and an equimolar amount of thiourea in an aqueous solution containing an acid (e.g., hydrochloric acid).

-

The reaction mixture is typically stirred at room temperature or with gentle heating to facilitate the reaction.

-

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

-

Hydrolysis to the Thiol:

-

Once the formation of the isothiouronium salt is complete, the reaction mixture is made alkaline by the addition of a base, such as sodium hydroxide solution.

-

The alkaline solution is then heated under reflux to hydrolyze the isothiouronium salt to 2-(4-pyridyl)ethanethiol.

-

-

Isolation and Purification:

-

After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

-

Further purification can be achieved by vacuum distillation or by conversion to the hydrochloride salt followed by recrystallization.

-

Synthesis workflow for 4-Pyridine-ethanethiol.

Purification by Recrystallization of the Hydrochloride Salt

For applications requiring high purity, recrystallization of the hydrochloride salt is an effective purification method.

Materials:

-

Crude 4-Pyridine-ethanethiol hydrochloride

-

Recrystallization solvent (e.g., ethanol (B145695), isopropanol, or a mixture of ethanol and diethyl ether)

Procedure:

-

Dissolution: Dissolve the crude 4-Pyridine-ethanethiol hydrochloride in a minimal amount of the chosen hot recrystallization solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The pure hydrochloride salt will crystallize out of the solution. The cooling process can be further facilitated by placing the solution in an ice bath.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Pyridine-ethanethiol provides characteristic signals for the protons of the pyridine ring and the ethylthiol chain. The chemical shifts can vary slightly depending on the solvent and whether the compound is in its free base or hydrochloride salt form.

Expected Chemical Shifts (in CDCl₃, relative to TMS):

-

Pyridine protons (α to N): ~8.5 ppm (doublet)

-

Pyridine protons (β to N): ~7.2 ppm (doublet)

-

-CH₂-S-: ~3.1 ppm (triplet)

-

-CH₂-CH₂-S-: ~2.9 ppm (triplet)

-

-SH: 1.5-2.0 ppm (broad singlet)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carbon atoms in the pyridine ring and the ethylthiol side chain.

Expected Chemical Shifts (in CDCl₃):

-

Pyridine carbons (α to N): ~150 ppm

-

Pyridine carbon (γ to N): ~148 ppm

-

Pyridine carbons (β to N): ~124 ppm

-

-CH₂-S-: ~37 ppm

-

-CH₂-CH₂-S-: ~28 ppm

FT-IR Spectroscopy

The FT-IR spectrum of 4-Pyridine-ethanethiol will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Expected Absorption Bands:

-

S-H stretch: A weak band around 2550-2600 cm⁻¹

-

C-H stretch (aromatic): Around 3000-3100 cm⁻¹

-

C-H stretch (aliphatic): Around 2850-2960 cm⁻¹

-

C=N and C=C stretch (pyridine ring): Bands in the region of 1400-1600 cm⁻¹

-

C-S stretch: A weak band in the region of 600-800 cm⁻¹

Mass Spectrometry

The mass spectrum of 4-Pyridine-ethanethiol will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the pyridine ring and the cleavage of the ethylthiol chain.

Expected Fragmentation:

-

Molecular Ion (M⁺): m/z = 139 (for the free base)

-

Loss of SH: [M - 33]⁺

-

Loss of C₂H₄S: [M - 60]⁺

-

Formation of the pyridylmethyl cation: m/z = 92

Chemical Reactivity and Applications in Drug Development and Research

While direct applications of 4-Pyridine-ethanethiol in signaling pathway modulation are not extensively documented, its constituent functional groups, the pyridine ring and the thiol group, are of significant interest in drug design and development.

Role of the Pyridine Scaffold

The pyridine ring is a common motif in many FDA-approved drugs. Its presence can influence a molecule's pharmacokinetic and pharmacodynamic properties, including:

-

Improving metabolic stability: The pyridine ring can be more resistant to metabolic degradation compared to a phenyl ring.

-

Enhancing solubility: The nitrogen atom can act as a hydrogen bond acceptor, improving aqueous solubility.

-

Modulating protein-ligand interactions: The nitrogen can participate in hydrogen bonding or metal coordination within a protein's active site.

Pyridine-containing compounds have been investigated as inhibitors of various enzymes, including kinases, and as modulators of G-protein coupled receptors (GPCRs).[6][7] The incorporation of a pyridine moiety can be a key strategy in the design of selective and potent therapeutic agents.[8]

Role of the Thiol Group

The thiol group is a versatile functional handle for bioconjugation and the development of targeted drug delivery systems. Thiol-disulfide exchange is a widely used reaction for attaching drugs to antibodies or other targeting moieties.[9] The reducing environment within cells can then cleave the disulfide bond, releasing the active drug at the site of action.

Applications in Research and Development

The primary application of 4-Pyridine-ethanethiol in a research context lies in its ability to form self-assembled monolayers (SAMs) on gold surfaces. This property is extensively utilized in the development of:

-

Biosensors: The pyridine group can be used to immobilize biomolecules, such as enzymes or antibodies, onto a gold electrode surface. The thiol group ensures a stable and ordered attachment to the gold. These modified electrodes can then be used for the sensitive and selective detection of various analytes.[9][10]

-

Nanoparticle Functionalization: 4-Pyridine-ethanethiol can be used to functionalize gold nanoparticles, imparting specific chemical properties to their surface.[1][11] These functionalized nanoparticles can be used in drug delivery, imaging, and diagnostics.

Workflow for the application of 4-Pyridine-ethanethiol in SAMs.

Conclusion

4-Pyridine-ethanethiol is a versatile chemical compound with a unique combination of properties conferred by its pyridine and thiol functionalities. While its direct role in modulating specific signaling pathways in drug development is an area that warrants further investigation, its utility as a building block for creating functionalized surfaces and nanoparticles is well-established. For researchers in drug development and related fields, 4-Pyridine-ethanethiol offers a valuable tool for creating novel bioconjugates, developing advanced biosensor platforms, and exploring the structure-activity relationships of pyridine-containing molecules. The experimental protocols and property data provided in this guide serve as a comprehensive resource for the effective utilization of this compound in a variety of research and development applications.

References

- 1. explorationpub.com [explorationpub.com]

- 2. 4-Pyridineethanethiol Hydrochloride 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. 4-Pyridineethanethiol Hydrochloride | 6298-11-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. 6298-11-9 | 4-Pyridineethanethiol hydrochloride | Tetrahedron [thsci.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GPCR Modulation of Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Electrostatic Interactions of 4-Mercapto-ethyl-pyridine Molecules

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrostatic interactions of 4-mercapto-ethyl-pyridine (4-MEP), a molecule of significant interest in bioseparation technologies and surface science. A key focus is its application in Hydrophobic Charge-Induction Chromatography (HCIC) for antibody purification, where the interplay of hydrophobic and electrostatic forces, governed by pH, is critical. This document synthesizes theoretical and experimental findings, presenting quantitative physicochemical data, detailed experimental protocols for characterization, and visual representations of key processes to facilitate a deeper understanding of 4-MEP's molecular behavior.

Introduction

This compound (4-MEP) is a bifunctional organic molecule featuring a pyridine (B92270) ring and a thiol group connected by an ethyl spacer. This unique structure imparts a pH-responsive character, making it a versatile ligand in various scientific and industrial applications. The thiol group allows for covalent attachment to surfaces, particularly gold, forming self-assembled monolayers (SAMs), while the pyridine ring's nitrogen atom can be protonated or deprotonated depending on the ambient pH. This titratable basicity is the cornerstone of its utility in HCIC, enabling a switch between hydrophobic and electrostatic interactions. Understanding the nuances of these interactions at a molecular level is paramount for optimizing existing applications and designing novel technologies.

Physicochemical Properties of this compound

The electrostatic behavior of 4-MEP is fundamentally governed by its intrinsic molecular properties. A summary of key computed and experimental data is presented below.

| Property | Value | Reference/Method |

| Molecular Formula | C₇H₉NS | PubChem CID: 19066657[1] |

| Molecular Weight | 139.22 g/mol | PubChem CID: 19066657[1] |

| pKa | 4.8 | |

| XLogP3-AA | 1.5 | PubChem CID: 19066657[1] |

| Hydrogen Bond Donors | 1 | PubChem CID: 19066657[1] |

| Hydrogen Bond Acceptors | 2 | PubChem CID: 36 |

| Rotatable Bond Count | 1 | PubChem CID: 36 |

Note: Some properties are for the closely related mercapto ethyl pyridine (CID 66679608).

Electrostatic Interactions in Hydrophobic Charge-Induction Chromatography (HCIC)

The primary application showcasing the tunable electrostatic interactions of 4-MEP is in HCIC for the purification of antibodies, particularly Immunoglobulin G (IgG). The mechanism relies on a pH-induced shift in the dominant intermolecular forces between the 4-MEP ligand and the antibody.

At a neutral or slightly basic pH (pH > 6) , the pyridine ring of 4-MEP is largely uncharged. Under these conditions, the binding of IgG is primarily driven by hydrophobic interactions between the aromatic pyridine ring and hydrophobic patches on the antibody surface.

As the pH is lowered to an acidic range (pH < 5) , the nitrogen atom on the pyridine ring becomes protonated, imparting a net positive charge to the 4-MEP ligand. This leads to electrostatic repulsion between the positively charged 4-MEP and positively charged residues on the antibody surface, causing the antibody to elute from the chromatography resin.

Molecular dynamics simulations have been instrumental in elucidating these interactions at an atomic level. These studies reveal that the binding at neutral pH is a complex interplay of hydrophobic effects and hydrogen bonding. Upon acidification, the electrostatic repulsion becomes the dominant force, leading to the dissociation of the protein-ligand complex.

Quantitative Insights from Molecular Simulations

Molecular dynamics simulations coupled with methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) can provide a quantitative breakdown of the interaction energies. While specific values for 4-MEP with IgG vary between studies and depend on the precise simulation conditions, the general trend is a significant decrease in the favorable electrostatic interaction energy and an increase in repulsive electrostatic forces upon protonation of the 4-MEP ligand.

| Interaction Component | Neutral pH (Binding) | Acidic pH (Elution) |

| Electrostatic Energy | Favorable (attractive) or weakly repulsive | Unfavorable (repulsive) |

| Van der Waals Energy | Favorable (significant contribution to binding) | Less favorable (weaker contribution) |

| Total Binding Energy | Favorable (leading to adsorption) | Unfavorable (leading to desorption) |

Experimental Protocols for Characterization

A thorough understanding of the electrostatic interactions of 4-MEP relies on a combination of experimental techniques. Detailed methodologies for key experiments are provided below.

Preparation of this compound Self-Assembled Monolayers (SAMs) on Au(111)

Objective: To create a well-ordered monolayer of 4-MEP on a gold surface for subsequent analysis.

Materials: